1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
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Overview
Description
1-(4-Ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethoxybenzoyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 4-ethoxybenzoyl chloride with 2-aminobenzenethiol. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(4-Ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Methoxybenzoyl chloride
- 4-Ethylbenzoyl chloride
- 4-Fluorobenzoyl chloride
Comparison: 1-(4-Ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to the presence of both the ethoxybenzoyl group and the benzothiazole ring This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications
Properties
IUPAC Name |
1-(4-ethoxybenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-20-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16(19)21-17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGWMZMFULALHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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